Cas no 71719-09-0 (Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl)-)

Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl)- structure
71719-09-0 structure
Product name:Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl)-
CAS No:71719-09-0
MF:C10H13BrN2
MW:241.127621412277
MDL:MFCD18260716
CID:545159
PubChem ID:11032027

Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl)-
    • 3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine
    • VKHLFAFBADEABG-UHFFFAOYSA-N
    • DTXSID60452667
    • MFCD18260716
    • 3-(1-Methylpyrrolidine-2-yl)-5-bromopyridine
    • SCHEMBL17264284
    • SCHEMBL3058809
    • 5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine
    • 71719-09-0
    • 5-bromo-3-(1-methyl-2 -pyrrolidinyl)pyridine
    • BDBM50052594
    • CS-0341948
    • 3-Bromo-5-(1-methyl-2-pyrrolidinyl)-pyridine
    • (+) 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
    • Y14151
    • CHEMBL61772
    • (-) 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
    • 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
    • SB38431
    • MDL: MFCD18260716
    • Inchi: 1S/C10H13BrN2/c1-13-4-2-3-10(13)8-5-9(11)7-12-6-8/h5-7,10H,2-4H2,1H3
    • InChI Key: VKHLFAFBADEABG-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)C1CCCN1C

Computed Properties

  • Exact Mass: 240.02629
  • Monoisotopic Mass: 240.02621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 16.1Ų

Experimental Properties

  • PSA: 16.13

Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D970763-100mg
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
71719-09-0 95%
100mg
$340 2024-07-28
eNovation Chemicals LLC
D970763-1g
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
71719-09-0 95%
1g
$1115 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0983-1g
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
71719-09-0 96%
1g
8056.4CNY 2021-05-08
1PlusChem
1P0063SI-100mg
Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl)-
71719-09-0 95%
100mg
$300.00 2024-04-21
abcr
AB530047-100mg
3-Bromo-5-(1-methyl-2-pyrrolidinyl)-pyridine; .
71719-09-0
100mg
€540.40 2024-08-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0983-1g
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
71719-09-0 96%
1g
¥8726.45 2025-01-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1412618-250mg
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
71719-09-0 96%
250mg
¥3470.00 2024-05-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0983-50mg
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
71719-09-0 96%
50mg
¥2605.69 2025-01-21
1PlusChem
1P0063SI-1g
Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl)-
71719-09-0 95%
1g
$1178.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1412618-1g
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
71719-09-0 96%
1g
¥8704.00 2024-05-02

Additional information on Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl)-

Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl) (CAS No. 71719-09-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl), identified by its CAS number 71719-09-0, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its brominated pyridine core and a substituted pyrrolidine moiety, has garnered attention due to its utility in the synthesis of various bioactive molecules. The structural features of this compound make it a valuable building block for the development of novel therapeutic agents.

The molecular structure of Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl) consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a 1-methyl-2-pyrrolidinyl group. This unique arrangement provides multiple reactive sites that can be exploited in synthetic chemistry. The presence of the bromine atom at the 3-position allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, there has been a surge in research focusing on the development of small molecule inhibitors targeting various disease pathways. Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl) has emerged as a key intermediate in the synthesis of inhibitors for enzymes involved in cancer metabolism and signal transduction. For instance, studies have demonstrated its role in the preparation of kinase inhibitors that exhibit potent activity against tyrosine kinases, which are critical in cancer cell proliferation and survival.

The substitution pattern on the pyridine ring also contributes to the compound's pharmacological properties. The 1-methyl-2-pyrrolidinyl group introduces steric and electronic effects that can modulate binding affinity to biological targets. This has led to investigations into its potential as an adjuvant in drug design, enhancing the solubility and bioavailability of lead compounds. Furthermore, computational studies have been employed to explore the binding interactions of this intermediate with protein targets, providing insights into its mechanism of action.

One notable application of Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl) is in the synthesis of antiviral agents. The brominated pyridine scaffold is commonly found in nucleoside analogs and other antiviral drugs due to its ability to form stable complexes with viral polymerases. Recent advancements have shown its incorporation into novel antiviral molecules targeting RNA viruses, including those responsible for emerging infectious diseases. The structural flexibility offered by this intermediate allows for rapid optimization of drug candidates to improve efficacy and reduce resistance.

The pharmaceutical industry has also leveraged this compound in the development of central nervous system (CNS) drugs. The pyrrolidine moiety is known to enhance blood-brain barrier penetration, making it an attractive feature for CNS-targeted therapies. Researchers have utilized Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl) as a precursor in synthesizing novel neuroactive compounds that exhibit potential benefits in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The bromine atom at the 3-position provides a handle for further derivatization, enabling fine-tuning of pharmacokinetic properties.

In addition to its role in medicinal chemistry, this compound has found applications in materials science. The unique electronic properties of brominated pyridines make them suitable candidates for organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored its potential as a building block for developing new materials with enhanced optoelectronic characteristics. These studies highlight the versatility of Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl) beyond traditional pharmaceutical applications.

The synthesis of Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl) typically involves multi-step organic transformations starting from commercially available precursors. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that pharmaceutical-grade material is obtained for subsequent applications. Techniques such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed hydrogenations are commonly employed in its preparation.

Ongoing research continues to uncover new applications and derivatives of this compound. Innovations in synthetic chemistry are enabling more efficient access to complex derivatives, expanding their utility in drug discovery and material science. Collaborative efforts between academia and industry are driving these advancements, ensuring that cutting-edge solutions are developed for global health challenges.

The future prospects for Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl) are promising, with continued exploration into its potential applications. As our understanding of biological systems evolves, so too will the demand for sophisticated molecular tools like this intermediate. By leveraging its unique structural features and reactivity patterns, scientists are poised to develop next-generation therapeutics and materials that address some of society's most pressing needs.

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Amadis Chemical Company Limited
(CAS:71719-09-0)Pyridine, 3-bromo-5-(1-methyl-2-pyrrolidinyl)-
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Purity:99%
Quantity:1g
Price ($):854.0